pFHHSiD

説明

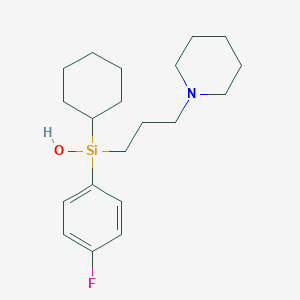

p-Fluorohexahydro-sila-difenidol (pFHHSiD) is a synthetic organic compound . It has been proposed as an M3 receptor antagonist . The compound has a molecular formula of C20H32FNOSi and a molecular weight of 349.6 g/mol.

Molecular Structure Analysis

The molecular structure of pFHHSiD includes a cyclohexyl group, a 4-fluorophenyl group, a hydroxy group, and a 3-piperidin-1-ylpropyl group . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 rotatable bonds . The topological polar surface area is 23.47, and it violates 1 of Lipinski’s rules .

Physical And Chemical Properties Analysis

pFHHSiD has a density of 1.1±0.1 g/cm^3, a boiling point of 447.5±45.0 °C at 760 mmHg, and a flash point of 224.4±28.7 °C . It has a molar refractivity of 101.8±0.4 cm^3, a polarizability of 40.3±0.5 10^-24 cm^3, and a molar volume of 326.2±5.0 cm^3 .

科学的研究の応用

Interaction with Muscarinic Receptors

pFHHSiD has been studied for its antagonistic actions at muscarinic receptors in cardiac muscle, smooth muscle, and cell culture preparations . This interaction is crucial for understanding the physiological and pathological roles of muscarinic receptors in various tissues.

Application in Cardiac Studies

The interaction of pFHHSiD with muscarinic receptors in cardiac muscle has been investigated . This research is essential for understanding the role of these receptors in heart function and cardiovascular diseases.

Application in Smooth Muscle Studies

pFHHSiD’s interaction with muscarinic receptors in smooth muscle has also been studied . This research can help understand the role of these receptors in the contraction and relaxation of smooth muscles, which are involved in various bodily functions.

Application in Cell Culture Preparations

pFHHSiD has been used in cell culture preparations to study its interaction with muscarinic receptors . This research can provide insights into the cellular and molecular mechanisms of these receptors.

Use in Bronchodilator Activity Studies

pFHHSiD has been associated with studies on bronchodilator activity . This research is important for the development of treatments for respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).

Use in Gene Function Studies

pFHHSiD has been used in studies related to gene function . By interacting with muscarinic receptors, it can help researchers understand the role of specific genes in various biological processes.

Use in Protein Expression Studies

pFHHSiD has been used in protein expression studies . It can help researchers understand how proteins are produced, modified, and regulated in cells.

Use in Molecular Diagnostics

pFHHSiD has been used in molecular diagnostics . It can help in the detection and characterization of diseases at the molecular level, leading to more accurate diagnoses and targeted treatments.

作用機序

Target of Action

pFHHSiD, also known as para-Fluoro-hexahydrosila-difenidol, primarily targets muscarinic receptors , specifically the M3 subtype . Muscarinic receptors are a type of G protein-coupled receptor that plays a crucial role in various physiological functions, including neural and non-neural signal transmission .

Mode of Action

pFHHSiD acts as an antagonist at the M3 muscarinic receptors .

特性

IUPAC Name |

cyclohexyl-(4-fluorophenyl)-hydroxy-(3-piperidin-1-ylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32FNOSi/c21-18-10-12-20(13-11-18)24(23,19-8-3-1-4-9-19)17-7-16-22-14-5-2-6-15-22/h10-13,19,23H,1-9,14-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSZQJHTFRQUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Si](CCCN2CCCCC2)(C3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32FNOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60922113 | |

| Record name | Cyclohexyl(4-fluorophenyl)[3-(piperidin-1-yl)propyl]silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

pFHHSiD | |

CAS RN |

116679-83-5 | |

| Record name | 4-Fluorohexahydrosiladifenidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116679835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl(4-fluorophenyl)[3-(piperidin-1-yl)propyl]silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUOROHEXAHYDROSILADIFENIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEO1GM7K2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary mechanism of action of p-F-HHSiD?

A1: p-F-HHSiD acts as a competitive antagonist at muscarinic receptors. [1, 2, 4, 5, 7-10, 13, 16, 18-21, 23] This means it binds to the receptor, preventing the binding of endogenous agonists like acetylcholine, and thus, inhibiting downstream signaling events.

Q2: Which muscarinic receptor subtypes does p-F-HHSiD primarily target?

A2: While initially characterized as an M1-selective antagonist, [] subsequent studies revealed that p-F-HHSiD demonstrates varying affinities for muscarinic receptor subtypes depending on the tissue or species studied. It consistently shows higher affinity for M3 receptors compared to M2 receptors, but its selectivity for M1 versus M3 can be inconsistent. [1, 2, 4-6, 8-10, 13, 16, 18-21, 23]

Q3: What are the downstream consequences of p-F-HHSiD binding to muscarinic receptors in different tissues?

A3: The effects of p-F-HHSiD vary depending on the muscarinic receptor subtype and the tissue involved:

- Smooth muscle: p-F-HHSiD inhibits acetylcholine-induced contractions in various smooth muscle preparations, including the ileum, [, , , , ] trachea, [, ] oesophagus, [] bladder, [, , ] and blood vessels. [, , , , , ]

- Glands: p-F-HHSiD inhibits acetylcholine-induced secretion in glands, such as salivary glands [] and gastric glands. []

- Central Nervous System: p-F-HHSiD has been implicated in altering sleep architecture, particularly affecting slow-wave sleep. [, ]

Q4: What is the molecular formula and weight of p-F-HHSiD?

A4: Unfortunately, this specific information is not provided in the set of scientific papers provided.

Q5: Is there any spectroscopic data available for p-F-HHSiD?

A5: The provided research papers do not delve into detailed spectroscopic characterization of p-F-HHSiD.

Q6: How does the sila-substitution in p-F-HHSiD (compared to its carbon analog) affect its muscarinic receptor affinity?

A6: Studies comparing p-F-HHSiD to its carbon analog, p-F-HHD, demonstrate that sila-substitution generally enhances affinity for all muscarinic receptor subtypes, particularly M3 and M5. []

Q7: What is the impact of modifying the cyclic amino group in p-F-HHSiD on its antimuscarinic properties?

A7: Replacing the piperidine ring of p-F-HHSiD with pyrrolidine or hexamethylenimine moieties leads to compounds with higher affinity for M1 and M3 receptors but lower affinity for M2 receptors. This modification shifts the selectivity profile to M1/M3 > M2, similar to p-F-HHD. []

Q8: How does quaternization of the piperidine nitrogen in p-F-HHSiD influence its receptor subtype selectivity?

A8: Quaternization of p-F-HHSiD, yielding its methiodide derivative, significantly increases affinity for M1 receptors while reducing affinity for M2 and M3 receptors. [] This modification enhances M1 selectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B37648.png)

![(3R,5R)-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazolidine](/img/structure/B37653.png)

![Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B37657.png)

![Azane;6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-5-(6-carboxy-3,4,5-trisulfooxyoxan-2-yl)oxy-3,4-disulfooxyoxane-2-carboxylic acid](/img/structure/B37664.png)

![3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B37669.png)